molecular formula C16H16BrNO2S B2934300 3-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide CAS No. 1448028-33-8

3-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

Cat. No.: B2934300
CAS No.: 1448028-33-8
M. Wt: 366.27
InChI Key: BSTWOLHEEDRGCY-UHFFFAOYSA-N
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Description

3-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is an organic compound that features a bromine atom, a hydroxy group, and a methylthio group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide can be achieved through a multi-step process involving the following steps:

    Amidation: The formation of the benzamide structure can be accomplished by reacting the brominated benzene derivative with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOCH3) for methoxy substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a de-brominated benzamide.

    Substitution: Formation of azide or methoxy derivatives.

Scientific Research Applications

3-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique functional groups.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine and methylthio groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(2-hydroxy-2-phenylethyl)benzamide: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.

    3-bromo-N-(2-hydroxy-2-(4-methylphenyl)ethyl)benzamide: Lacks the thioether linkage, which may influence its stability and interactions.

    3-bromo-N-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)benzamide: Contains a sulfonyl group instead of a thioether, which may alter its solubility and reactivity.

Uniqueness

3-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This functional group can enhance its reactivity in certain chemical reactions and influence its interactions with biological targets.

Properties

IUPAC Name

3-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2S/c1-21-14-7-5-11(6-8-14)15(19)10-18-16(20)12-3-2-4-13(17)9-12/h2-9,15,19H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTWOLHEEDRGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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